Anti‑Inflammatory In Vivo Potency: 6‑Aryl‑4‑oxohexanoic Acids vs. Fenbufen at Equimolar Doses
In a direct head‑to‑head comparison, a 6‑aryl‑4‑oxohexanoic acid analog (compound IIe, the 4‑chlorobenzylidene derivative) exhibited superior in vivo anti‑inflammatory activity relative to the clinical NSAID fenbufen at an identical oral dose of 50 mg/kg in the carrageenan‑induced rat paw edema model [1]. This class‑level evidence establishes the 4‑oxohexanoic acid scaffold as capable of surpassing a marketed comparator in a standard preclinical inflammation assay.
| Evidence Dimension | In vivo anti‑inflammatory activity (rat paw edema inhibition) |
|---|---|
| Target Compound Data | 6‑(4‑chlorobenzylidene)‑4‑oxohex‑5‑enoic acid (IIe): higher activity than fenbufen at 50 mg/kg p.o. |
| Comparator Or Baseline | Fenbufen at 50 mg/kg p.o. |
| Quantified Difference | Qualitatively higher paw edema inhibition; exact percentage not numerically reported in abstract but stated as 'higher in vivo‑activity compared to fenbufen at the same dose level'. |
| Conditions | Carrageenan‑induced rat paw edema model, oral administration, 50 mg/kg. |
Why This Matters
Procurement of the 4‑oxohexanoic acid core enables SAR exploration around a scaffold that has already demonstrated potential to outperform fenbufen, a clinically used NSAID, in a head‑to‑head preclinical model.
- [1] Abouzid K, Frohberg P, Lehmann J, Decker M. 6‑Aryl‑4‑oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti‑inflammatory in vivo activities. Med Chem. 2007;3(5):433–438. doi:10.2174/157340607781745393. View Source
